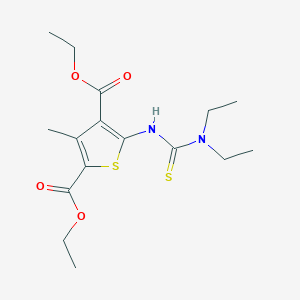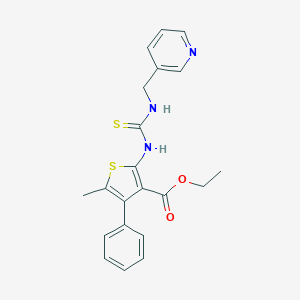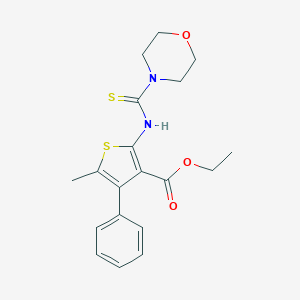![molecular formula C14H18N2O2S2 B275038 methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines a pyrrolidine ring, a thiophene ring, and a carbothioylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene intermediate.
Carbothioylamino Group Addition: The final step involves the addition of the carbothioylamino group, typically achieved through a reaction with thiocarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
作用機序
The mechanism of action of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Methyl 2-(pyrrolidine-1-carbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a carbamoylamino group instead of a carbothioylamino group.
Methyl 2-(pyrrolidine-1-carbothioylamino)-4H-cyclopenta[b]thiophene-3-carboxylate: Lacks the 5,6-dihydro modification on the thiophene ring.
Uniqueness
Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique
特性
分子式 |
C14H18N2O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-13(17)11-9-5-4-6-10(9)20-12(11)15-14(19)16-7-2-3-8-16/h2-8H2,1H3,(H,15,19) |
InChIキー |
WQECJVUQKNLINL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
正規SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)





![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)
